molecular formula C8H5F5OS B14299814 1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene CAS No. 113397-73-2

1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene

Cat. No.: B14299814
CAS No.: 113397-73-2
M. Wt: 244.18 g/mol
InChI Key: GMWILSCPLLIXAZ-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene is an organofluorine compound characterized by the presence of five fluorine atoms and a [(methylsulfanyl)methoxy] group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene typically involves the reaction of pentafluorobenzene derivatives with sulfur-containing reagents. One common method involves the use of methylsulfanyl and methoxy groups to replace fluorine atoms on the benzene ring. The reaction conditions often include the use of solvents like diethyl ether and catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, nitromethane, and various organometallic reagents. Reaction conditions often involve the use of polar aprotic solvents and specific catalysts to achieve the desired transformations .

Major Products

Major products formed from these reactions include nitromethyl derivatives, sulfoxides, sulfones, and various substituted aromatic compounds .

Scientific Research Applications

1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene involves its interaction with molecular targets through its fluorine atoms and sulfur-containing group. The electron-withdrawing nature of the fluorine atoms enhances the compound’s reactivity, allowing it to form stable intermediates and products. The sulfur-containing group can participate in redox reactions, further contributing to the compound’s chemical behavior .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
  • 2,3,4,5,6-Pentafluoroanisole
  • 2,3,4,5,6-Pentafluorotoluene

Uniqueness

1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene is unique due to the presence of both fluorine atoms and a [(methylsulfanyl)methoxy] group, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that may not be achievable with other similar compounds .

Properties

CAS No.

113397-73-2

Molecular Formula

C8H5F5OS

Molecular Weight

244.18 g/mol

IUPAC Name

1,2,3,4,5-pentafluoro-6-(methylsulfanylmethoxy)benzene

InChI

InChI=1S/C8H5F5OS/c1-15-2-14-8-6(12)4(10)3(9)5(11)7(8)13/h2H2,1H3

InChI Key

GMWILSCPLLIXAZ-UHFFFAOYSA-N

Canonical SMILES

CSCOC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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